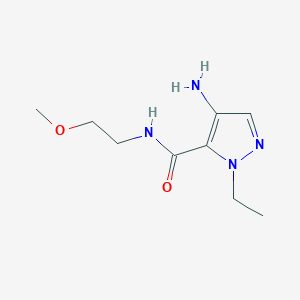
2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid, also known as MBOC, is a synthetic compound that has been widely used in scientific research. This molecule has a unique chemical structure that makes it an important tool for studying various biological processes.
Wirkmechanismus
2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid inhibits the activity of PTP1B by binding to its active site and blocking its catalytic activity. This inhibition leads to an increase in insulin signaling and glucose uptake in cells, which can improve glucose homeostasis in diabetic patients.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been found to reduce inflammation and oxidative stress in various tissues, which may have potential therapeutic implications for the treatment of other diseases such as cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. It has a high potency and selectivity for PTP1B, which makes it an ideal compound for studying this enzyme. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many future directions for the study of 2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid and its potential therapeutic applications. One direction is to explore the use of this compound as a potential treatment for diabetes and other metabolic disorders. Another direction is to investigate the role of PTP1B in other biological processes and diseases, such as cancer and neurodegenerative disorders. Additionally, future studies could focus on developing more potent and selective inhibitors of PTP1B based on the structure of this compound.
Synthesemethoden
The synthesis of 2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid involves a multi-step process that starts with the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(2-methoxyphenyl)-1,3-dioxolane-4-carboxylic acid ethyl ester. The ester is then hydrolyzed to give 2-(2-methoxyphenyl)-1,3-dioxolane-4-carboxylic acid, which is further reacted with ammonium acetate and acetic anhydride to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid has been widely used in scientific research as a tool for studying various biological processes. It has been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in insulin signaling. This inhibition leads to an increase in insulin sensitivity and has potential therapeutic implications for the treatment of diabetes.
Eigenschaften
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-1-oxoisoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-23-16-9-5-3-7-13(16)11-19-15(18(21)22)10-12-6-2-4-8-14(12)17(19)20/h2-10H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLIGPQAXGQYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=CC3=CC=CC=C3C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2888674.png)
![4-methoxy-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2888675.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2888676.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-ethoxyphenyl)amino)formamide](/img/structure/B2888679.png)


![8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2888683.png)
![4-[(Dimethylamino)methyl]benzohydrazide](/img/structure/B2888687.png)
![2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2888688.png)


![tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B2888693.png)
